Cas no 1016641-70-5 (4-Methylsulfinylphenylboronic Acid Pinacol Ester)

4-Methylsulfinylphenylboronic acid pinacol ester is a boronic ester derivative characterized by the presence of a methylsulfinyl group, which enhances its reactivity and stability in cross-coupling reactions. This compound is particularly useful in Suzuki-Miyaura couplings, where it serves as an efficient arylboron reagent for constructing biaryl systems. The pinacol ester moiety improves handling and shelf-life by protecting the boronic acid functionality from protodeboronation. Its sulfinyl group can also facilitate further functionalization or act as a directing group in metal-catalyzed transformations. This reagent is suitable for applications in pharmaceutical and materials science research, offering reliable performance in synthetic organic chemistry.
4-Methylsulfinylphenylboronic Acid Pinacol Ester structure
1016641-70-5 structure
Product Name:4-Methylsulfinylphenylboronic Acid Pinacol Ester
CAS No:1016641-70-5
MF:C13H19BO3S
MW:266.164162874222
MDL:MFCD16660301
CID:827674
PubChem ID:53217100
Update Time:2025-10-31

4-Methylsulfinylphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)-phenyl)-1,3,2-dioxaborolane
    • 4-Methylsulfinylphenylboronic acid, pinacol ester
    • 1016641-70-5
    • 4,4,5,5-tetramethyl-2-[4-(methylsulfinyl)phenyl]-1,3,2-dioxaborolane
    • DA-16349
    • D76784
    • 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SCHEMBL3214269
    • AKOS016004713
    • 2-(4-METHANESULFINYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • NWLRDFRSFJEVCD-UHFFFAOYSA-N
    • 4,4,5,5-tetramethyl-2-(4-methylsulfinylphenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(methylsulfinyl)phenyl]-
    • MFCD16660301
    • BS-19107
    • CS-0108348
    • DTXSID60682205
    • 4-Methylsulfinylphenylboronic Acid Pinacol Ester
    • MDL: MFCD16660301
    • Inchi: 1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(9-7-10)18(5)15/h6-9H,1-5H3
    • InChI Key: NWLRDFRSFJEVCD-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Computed Properties

  • Exact Mass: 266.11500
  • Monoisotopic Mass: 266.1147958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Boiling Point: 399.2±25.0°C at 760 mmHg
  • PSA: 54.74000
  • LogP: 2.58890

4-Methylsulfinylphenylboronic Acid Pinacol Ester Security Information

4-Methylsulfinylphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methylsulfinylphenylboronic Acid Pinacol Ester Pricemore >>

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4-Methylsulfinylphenylboronic Acid Pinacol Ester Production Method

4-Methylsulfinylphenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1016641-70-5)4-Methylsulfinylphenylboronic Acid Pinacol Ester
Order Number:A926778
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:49
Price ($):542.0/1825.0
Email:sales@amadischem.com

Additional information on 4-Methylsulfinylphenylboronic Acid Pinacol Ester

4-Methylsulfinylphenylboronic Acid Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1016641-70-5, commonly referred to as 4-Methylsulfinylphenylboronic Acid Pinacol Ester, is a highly specialized intermediate utilized in the field of organic synthesis, particularly in the construction of complex molecular architectures. This compound has garnered significant attention in recent years due to its unique properties and versatility in facilitating various chemical transformations.

At its core, 4-Methylsulfinylphenylboronic Acid Pinacol Ester is a derivative of phenylboronic acid, which serves as a fundamental building block in cross-coupling reactions—a cornerstone of modern organic chemistry. The presence of the methylsulfinyl group at the para position introduces a unique electronic environment, enhancing the reactivity and selectivity of the molecule in various reactions. This feature has been extensively exploited in the synthesis of biologically active compounds, such as kinase inhibitors and other therapeutic agents.

Recent studies have highlighted the role of this compound in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The pinacol ester functionality ensures compatibility with palladium catalysts, enabling efficient coupling under mild conditions. This has made 4-Methylsulfinylphenylboronic Acid Pinacol Ester an invaluable tool in drug discovery programs, where precise control over molecular structure is paramount.

The synthesis of this compound involves a multi-step process that begins with the preparation of 4-methylsulfinylaniline, followed by conversion to its corresponding boronic acid derivative. The introduction of the pinacol ester group is achieved through a nucleophilic substitution reaction, ensuring high yields and excellent purity. Researchers have recently optimized this synthesis pathway by employing environmentally friendly reagents and catalytic systems, aligning with the growing emphasis on sustainable chemistry practices.

In terms of applications, 4-Methylsulfinylphenylboronic Acid Pinacol Ester has found utility in the construction of heterocyclic compounds, which are prevalent in natural products and pharmaceutical agents. Its ability to participate in both intramolecular and intermolecular couplings makes it a versatile reagent for assembling complex ring systems. For instance, recent work has demonstrated its use in synthesizing polycyclic frameworks resembling those found in taxane anticancer drugs.

Moreover, the methylsulfinyl group imparts unique photophysical properties to this compound, making it an interesting candidate for applications in materials science. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices, where precise control over electronic transitions is critical.

The demand for 4-Methylsulfinylphenylboronic Acid Pinacol Ester has been driven by its role as an intermediate in the synthesis of biaryl compounds—structures that are integral to many modern pharmaceuticals and agrochemicals. Its compatibility with various coupling partners ensures that it can be integrated into diverse synthetic routes, enhancing its appeal to chemists across multiple disciplines.

In conclusion, 4-Methylsulfinylphenylboronic Acid Pinacol Ester stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of reactivity and functionality positions it as an indispensable tool for constructing complex molecules with applications ranging from drug discovery to materials science. As research continues to uncover new possibilities for this compound, its significance within the chemical community is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1016641-70-5)4-Methylsulfinylphenylboronic Acid Pinacol Ester
A926778
Purity:99%/99%
Quantity:5g/25g
Price ($):542.0/1825.0
Email